6-methyl-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine
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Overview
Description
6-methyl-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
Target of Action
The primary target of 6-methyl-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine is the TGF-beta receptor type-1 . This receptor plays a crucial role in cellular processes such as cell growth, cell differentiation, apoptosis, and cellular homeostasis .
Mode of Action
This interaction could potentially alter the signaling pathways associated with the receptor, resulting in changes at the cellular level .
Pharmacokinetics
These properties play a significant role in determining the bioavailability of the compound, which is crucial for its efficacy .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on its interaction with the TGF-beta receptor type-1 . Changes in the activity of this receptor can lead to alterations in various cellular processes, potentially leading to therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with 2-bromopyridine in the presence of a base, followed by cyclization to form the quinazoline ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, typically in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit distinct biological activities.
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-phenylpyrimidin-2-amine: This compound shares a similar core structure but differs in the position and type of substituents.
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Another quinazoline derivative with different substituents, leading to distinct biological activities.
Uniqueness
6-methyl-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine is unique due to its specific substituents, which confer unique binding properties and biological activities. Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and therapeutic development.
Properties
IUPAC Name |
6-methyl-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-15-10-11-19-18(13-15)20(16-7-3-2-4-8-16)25-21(24-19)23-14-17-9-5-6-12-22-17/h2-13H,14H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBBGEWYSVTAKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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